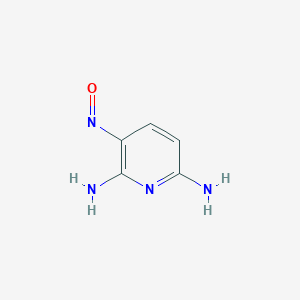

3-nitrosopyridine-2,6-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitrosopyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-4-2-1-3(9-10)5(7)8-4/h1-2H,(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURVYWKHGDMWJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237616 | |

| Record name | 2,6-Diamino-3-nitrosopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89323-10-4 | |

| Record name | 2,6-Diamino-3-nitrosopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089323104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89323-10-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diamino-3-nitrosopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIAMINO-3-NITROSOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EF6M609BK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Nitrosopyridine-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-nitrosopyridine-2,6-diamine, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a direct, published experimental protocol for this specific compound, this document outlines a plausible and chemically sound synthetic approach based on established nitrosation reactions of activated aromatic systems. The information herein is intended to serve as a foundational resource for researchers to develop a robust and optimized synthetic procedure.

Overview of this compound

This compound is a heterocyclic compound characterized by a pyridine ring substituted with two amino groups at the 2 and 6 positions and a nitroso group at the 3 position. The electron-donating nature of the amino groups strongly activates the pyridine ring, particularly at the ortho and para positions (3, 4, and 5 positions), making it susceptible to electrophilic substitution.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| 2,6-Diaminopyridine (Starting Material) | C₅H₇N₃ | 109.13 | White to tan crystalline powder | 121-122 | 141-86-6 |

| This compound (Product) | C₅H₆N₄O | 138.13 | Red-brown powder[1] | 260-266[1][2] | 89323-10-4[1] |

Proposed Synthetic Pathway: Electrophilic Nitrosation

The most direct and logical approach to the synthesis of this compound is the electrophilic C-nitrosation of the readily available starting material, 2,6-diaminopyridine. The two amino groups are strong activating, ortho-, para-directing groups, which electronically favor the substitution at the 3 and 5 positions. Mono-substitution is anticipated to be achievable under controlled conditions.

The key to this synthesis is the generation of a suitable nitrosating agent, typically the nitrosonium ion (NO⁺) or a precursor. Two primary methods are proposed based on analogous reactions with other activated aromatic and heteroaromatic systems.

Figure 1. Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Two potential protocols for the nitrosation of 2,6-diaminopyridine are presented below. These are based on established chemical principles and require experimental optimization for factors such as temperature, reaction time, and stoichiometry to maximize yield and purity.

Method A: Nitrosation using Sodium Nitrite in Acidic Medium

This classical method utilizes the in-situ generation of the nitrosonium ion (NO⁺) from sodium nitrite and a strong acid. Careful control of the reaction temperature is crucial to prevent diazotization of the amino groups and other side reactions.

Experimental Workflow

Figure 2. Workflow for nitrosation using sodium nitrite.

Protocol:

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve one equivalent of 2,6-diaminopyridine in an excess of aqueous acid (e.g., 2M HCl).

-

Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

-

Nitrosating Agent Addition: Prepare a solution of 1.0-1.2 equivalents of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled pyridine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Slowly neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. The product is expected to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water followed by a small amount of cold diethyl ether to remove non-polar impurities. Dry the product under vacuum. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.

Method B: Nitrosation using Isoamyl Nitrite under Neutral Conditions

This method, adapted from the nitrosation of aminopyrimidines, offers a potentially milder and more selective alternative, avoiding the use of strong acids which can promote side reactions.

Experimental Workflow

Figure 3. Workflow for nitrosation using isoamyl nitrite.

Protocol:

-

Preparation: In a round-bottom flask, dissolve one equivalent of 2,6-diaminopyridine in a suitable volume of dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add 1.5 to 2.0 equivalents of isoamyl nitrite to the solution at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction for the consumption of the starting material by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. The product should precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual DMSO. Dry the product under vacuum. If needed, the crude product can be purified by column chromatography or recrystallization.

Characterization and Data Analysis

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Proposed Analytical Characterization

| Technique | Expected Results |

| ¹H NMR | Aromatic protons with characteristic shifts influenced by the amino and nitroso groups. Broad singlets for the two NH₂ groups. |

| ¹³C NMR | Five distinct carbon signals for the pyridine ring, with chemical shifts indicating the electronic environment of each carbon. |

| FT-IR | Characteristic N-H stretching vibrations for the amino groups (approx. 3300-3500 cm⁻¹), N=O stretching for the nitroso group (approx. 1500-1550 cm⁻¹), and C=C/C=N stretching for the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (138.13 g/mol ). |

| HPLC | A single major peak indicating the purity of the compound. |

Safety Considerations

-

2,6-Diaminopyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

Sodium Nitrite: Oxidizing agent. Toxic if swallowed.

-

Isoamyl Nitrite: Flammable liquid and vapor. Harmful if inhaled.

-

Acids and Solvents: Handle all strong acids (e.g., HCl) and organic solvents (e.g., DMSO) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Nitrosamines: Many nitroso compounds are potential carcinogens. Handle the product with care and avoid exposure.

This guide provides a theoretical framework for the synthesis of this compound. The proposed protocols are based on established chemical reactivity and require experimental validation and optimization. Researchers should conduct a thorough risk assessment before proceeding with any experimental work.

References

An In-depth Technical Guide to the Formation of 3-nitrosopyridine-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: Electrophilic Nitrosation of 2,6-diaminopyridine

The formation of 3-nitrosopyridine-2,6-diamine is predicated on the electrophilic aromatic substitution of 2,6-diaminopyridine. The two amino groups are potent activating groups, rendering the pyridine ring highly nucleophilic. These groups direct electrophiles to the ortho and para positions. In the case of 2,6-diaminopyridine, the 3- and 5-positions are electronically enriched and sterically accessible for substitution.

The key steps in the proposed mechanism are:

-

Generation of the Nitrosonium Ion: The reaction is initiated by the in-situ formation of the electrophilic nitrosonium ion (NO⁺) from a nitrite salt, typically sodium nitrite, under acidic conditions.

-

Electrophilic Attack: The electron-rich pyridine ring of 2,6-diaminopyridine attacks the nitrosonium ion. The attack preferentially occurs at the 3-position due to the strong activating and directing effects of the adjacent amino groups.

-

Formation of a Sigma Complex: This attack results in the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. The positive charge is delocalized across the pyridine ring and the amino groups, which stabilizes the intermediate.

-

Deprotonation and Aromatization: A weak base, such as water or the conjugate base of the acid used, abstracts a proton from the carbon atom bearing the nitroso group. This restores the aromaticity of the pyridine ring, yielding the final product, this compound.

Quantitative Data from Analogous Reactions

While specific yield and kinetic data for the nitrosation of 2,6-diaminopyridine are not available in the reviewed literature, data from the closely related nitration of 2,6-diaminopyridine to form 2,6-diamino-3,5-dinitropyridine provides valuable insights into the reactivity of the substrate.

| Reactant | Nitrating Agent | Solvent/Acid | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| 2,6-diaminopyridine | 20% Oleum / KNO₃ | Sulfuric Acid | Room Temp | 3 | 2,6-diamino-3,5-dinitropyrazine | 90 |

| 2-amino-5-bromopyridine | 95% Nitric Acid | Sulfuric Acid | 0 - 60 | 3 | 2-amino-5-bromo-3-nitropyridine | 78-85[1] |

| 2,6-dichloropyridine | 98% Nitric Acid | Sulfuric Acid | < 50 then 100-105 | 5 | 2,6-dichloro-3-nitropyridine | 75.38[2] |

This table summarizes data for nitration reactions, which are mechanistically similar to nitrosation as they both involve electrophilic aromatic substitution.

Experimental Protocols

The following is a representative experimental protocol for the nitrosation of an activated aromatic amine, adapted for the synthesis of this compound.

Materials:

-

2,6-diaminopyridine

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Deionized water

-

Ice

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolution of the Starting Material: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2,6-diaminopyridine in a suitable amount of dilute strong acid (e.g., 2 M HCl). Cool the solution to 0-5 °C.

-

Preparation of the Nitrosating Agent: In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold deionized water.

-

Addition of the Nitrosating Agent: Add the sodium nitrite solution dropwise to the cooled solution of 2,6-diaminopyridine while maintaining the temperature between 0 and 5 °C. The reaction is typically exothermic, and slow addition is crucial to prevent side reactions and decomposition of nitrous acid.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for a specified period (typically 30 minutes to 2 hours). Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a neutral or slightly basic pH.

-

Extraction: Extract the product from the aqueous mixture with an appropriate organic solvent.

-

Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by a suitable method, such as recrystallization or column chromatography.

Visualizations

Proposed Mechanism of this compound Formation

Caption: Proposed mechanism for the formation of this compound.

Experimental Workflow for the Synthesis of this compound

Caption: A representative workflow for the synthesis of this compound.

References

Spectroscopic and Synthetic Profile of 3-Nitrosopyridine-2,6-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available chemical and spectroscopic data for 3-nitrosopyridine-2,6-diamine (CAS No. 89323-10-4). Due to the limited availability of direct experimental spectroscopic data for this specific compound in peer-reviewed literature, this document presents a compilation of its known physical properties, alongside detailed spectroscopic data and experimental protocols for the closely related precursor, 2,6-diaminopyridine. Furthermore, a plausible synthetic route for this compound is proposed based on established chemical methodologies. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry by providing a foundational understanding and practical methodologies for working with this and structurally similar compounds.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine core substituted with two amino groups and a nitroso group. While its specific applications and biological activities are not extensively documented in publicly available literature, substituted diaminopyridines are a known class of compounds with potential applications in medicinal chemistry and materials science. For instance, various derivatives of 2,6-diaminopyridine have been investigated for their roles as cyclin-dependent kinase (CDK) inhibitors, highlighting the potential for this class of compounds in oncology research.[1] This guide aims to consolidate the known information on this compound and provide a practical framework for its synthesis and characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 89323-10-4 | [2] |

| Molecular Formula | C₅H₆N₄O | [2] |

| Molecular Weight | 138.13 g/mol | [2] |

| Appearance | Red-brown powder | [2] |

| Melting Point | 260-266 °C | [2] |

| Boiling Point | 253.51°C (rough estimate) | [2] |

| Density | 1.3577 g/cm³ (rough estimate) | [2] |

Spectroscopic Data (Reference Compounds)

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,6-Diaminopyridine

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | DMSO-d₆ | 6.95 (t, 1H), 5.75 (d, 2H), 5.45 (s, 4H, NH₂) |

| ¹³C NMR | DMSO-d₆ | 159.5, 137.9, 103.8 |

Note: NMR data for 2,6-diaminopyridine can be found in various chemical databases and publications.

Infrared (IR) Spectroscopy of 2,6-Diaminopyridine

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3150 | N-H stretching (asymmetric and symmetric) |

| 1640-1580 | N-H bending and C=N stretching |

| 1580-1400 | Aromatic C=C stretching |

| 1300-1200 | C-N stretching |

Note: Representative IR spectra for 2,6-diaminopyridine are available in chemical databases.[3]

Mass Spectrometry (MS) of 2,6-Diaminopyridine

| Technique | m/z | Assignment |

| Electron Ionization (EI) | 109 | [M]⁺ |

Note: The mass spectrum of 2,6-diaminopyridine typically shows a prominent molecular ion peak at m/z 109.

Ultraviolet-Visible (UV-Vis) Spectroscopy of 2,6-Diaminopyridine

| Solvent | λmax (nm) |

| Ethanol | 244, 308 |

Note: The UV spectrum of 2,6-diaminopyridine shows absorption peaks corresponding to its electronic transitions.[4]

Experimental Protocols

This section details the experimental procedures for the synthesis of the precursor, 2,6-diaminopyridine, and a proposed method for the synthesis of this compound.

Synthesis of 2,6-Diaminopyridine

A common method for the preparation of 2,6-diaminopyridine involves the Chichibabin reaction, where pyridine is reacted with sodium amide. However, a more modern and often higher-yielding approach is the amination of a dihalopyridine. A process for preparing pyridine-2,6-diamines from 3-hydroxy pentane 1,5-dinitrile has also been patented.[5]

Protocol: Amination of 2,6-Dichloropyridine

-

To a solution of 2,6-dichloropyridine (1 equivalent) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) in a sealed reaction vessel, add a source of ammonia (e.g., aqueous ammonia or ammonia gas) in excess.

-

Add a copper catalyst, such as copper(I) oxide or copper(I) chloride (catalytic amount), and a base, such as potassium carbonate (2-3 equivalents).

-

Heat the mixture at a temperature ranging from 150-200 °C for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2,6-diaminopyridine.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through the direct nitrosation of 2,6-diaminopyridine. The amino groups are activating and will direct the electrophilic substitution to the ortho and para positions.

Protocol: Nitrosation of 2,6-Diaminopyridine

-

Dissolve 2,6-diaminopyridine (1 equivalent) in an acidic aqueous solution, such as hydrochloric acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1-1.2 equivalents) in water dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours. The formation of a colored precipitate may be observed.

-

Monitor the reaction by TLC.

-

After the reaction is complete, neutralize the mixture carefully with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates completely.

-

Filter the solid product, wash it with cold water, and dry it under vacuum to yield this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates the proposed two-step synthesis of this compound from 2,6-dichloropyridine.

Caption: Proposed two-step synthesis of this compound.

General Experimental Workflow

The diagram below outlines a general workflow for the synthesis, purification, and characterization of a novel pyridine derivative like this compound.

Caption: General workflow for synthesis, purification, and characterization.

Conclusion

While direct and comprehensive spectroscopic data for this compound remains elusive in the current body of scientific literature, this technical guide provides a foundational platform for researchers interested in this molecule. By presenting the available physicochemical properties, detailed spectroscopic information of its key precursor, and robust synthetic protocols, this document equips scientists and drug development professionals with the necessary information to synthesize, purify, and characterize this compound. The provided workflows and reference data are intended to facilitate further investigation into the properties and potential applications of this and related compounds. Future research is warranted to fully elucidate the spectroscopic characteristics and biological activity of this compound.

References

- 1. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Nitropyridine(2530-26-9) 1H NMR spectrum [chemicalbook.com]

- 3. 2,6-Diaminopyridine(141-86-6) IR Spectrum [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. US5939553A - Process for preparing pyridine-2,6-diamines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure Elucidation of 3-nitrosopyridine-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of 3-nitrosopyridine-2,6-diamine. Given the limited availability of direct experimental data for this specific compound, this document outlines a systematic approach based on established analytical techniques and spectroscopic principles. It serves as a practical resource for researchers engaged in the synthesis, characterization, and analysis of novel pyridine derivatives and potential pharmaceutical impurities. This guide covers a plausible synthetic route, predicted spectroscopic data with interpretations, and detailed experimental protocols for key analytical techniques.

Introduction

This compound (CAS No. 89323-10-4) is a heterocyclic compound with the molecular formula C₅H₆N₄O.[1][2] Its structure, featuring a pyridine ring substituted with two amino groups and a nitroso group, suggests potential applications in medicinal chemistry and materials science. Furthermore, as a nitrosamine derivative, its detection and characterization are of significant interest in the pharmaceutical industry due to the potential for such compounds to be mutagenic impurities.[1] A thorough structural elucidation is paramount for understanding its chemical properties, reactivity, and biological activity.

This guide will detail the necessary steps for the unambiguous confirmation of the chemical structure of this compound, from its synthesis to its comprehensive spectroscopic and crystallographic analysis.

Proposed Synthesis

A plausible and direct synthetic route to this compound involves the nitrosation of the readily available precursor, 2,6-diaminopyridine. This reaction is typically carried out using a nitrosating agent generated in situ from sodium nitrite under acidic conditions.[3][4]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 89323-10-4 | [2][5] |

| Molecular Formula | C₅H₆N₄O | [1][2] |

| Molecular Weight | 138.13 g/mol | [1][2] |

| Appearance | Red-brown powder | [2] |

| Melting Point | 260-266 °C | [2] |

| Purity (HPLC) | 98% (Min) | [6] |

Spectroscopic Data and Interpretation (Predicted)

Due to the absence of published experimental spectra for this compound, this section provides predicted data based on the analysis of structurally related compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the amino groups. The pyridine ring protons at positions 4 and 5 will likely appear as doublets due to coupling with each other. The amino protons may appear as broad singlets.

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons. The chemical shifts will be influenced by the electron-donating amino groups and the electron-withdrawing nitroso group. The carbon attached to the nitroso group (C3) is expected to be significantly deshielded.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Notes |

| ¹H | |||

| H-4 | ~7.0-7.5 | d | |

| H-5 | ~6.0-6.5 | d | |

| NH₂ (C2) | ~5.0-6.0 | br s | Exchangeable with D₂O |

| NH₂ (C6) | ~5.0-6.0 | br s | Exchangeable with D₂O |

| ¹³C | |||

| C2 | ~160 | s | |

| C3 | ~150 | s | Attached to nitroso group |

| C4 | ~110 | s | |

| C5 | ~105 | s | |

| C6 | ~158 | s |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electrospray ionization (ESI), is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 139.06. Key fragmentation patterns for nitrosamines often involve the loss of the NO radical (30 Da) or the loss of H₂O (18 Da).[7][8]

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion | Possible Fragmentation |

| 139.06 | [M+H]⁺ | Protonated molecular ion |

| 109.06 | [M+H - NO]⁺ | Loss of the nitroso radical |

| 121.05 | [M+H - H₂O]⁺ | Loss of water |

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Characteristic absorption bands for the N-H, N=O, and aromatic C-H and C=C bonds are expected.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amino groups) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1640-1580 | Medium-Strong | N-H bending (amino groups) |

| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching |

| 1500-1450 | Medium-Strong | N=O stretching (nitroso group) |

| 1100-1000 | Medium | N-N stretching |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments required for the synthesis and structural elucidation of this compound.

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Protocol:

-

Dissolution: Dissolve 2,6-diaminopyridine in a suitable aqueous acid (e.g., 2M HCl) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

-

Nitrosation: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

-

Reaction: Continue stirring the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.

-

Neutralization: Carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Washing: Wash the solid with cold deionized water to remove any inorganic salts.

-

Drying: Dry the product under vacuum to obtain this compound as a solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Use a soft ionization technique such as electrospray ionization (ESI) in positive ion mode.

-

MS Scan: Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500).

-

MS/MS Analysis: For fragmentation analysis, select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain the MS/MS spectrum.

Infrared (IR) Spectroscopy

Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

X-ray Crystallography (for definitive structure confirmation)

Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by solvent diffusion techniques.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Caption: Overall workflow for the structure elucidation of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain regarding the signaling pathways modulated by or the detailed biological activities of this compound. As a nitrosamine, it warrants investigation for potential carcinogenic and mutagenic effects. The biological effects of related nitroaromatic compounds, such as nitropyrenes, have been studied, and they have been shown to exhibit carcinogenic properties.[9] Further research is required to determine the specific biological profile of this compound.

Conclusion

The structural elucidation of this compound can be systematically achieved through a combination of a plausible synthesis via nitrosation of 2,6-diaminopyridine and comprehensive analysis using modern spectroscopic techniques. While direct experimental data is currently scarce, the predicted spectroscopic signatures outlined in this guide provide a solid foundation for the characterization of this compound. For absolute confirmation of its molecular structure, single-crystal X-ray diffraction analysis is recommended. This technical guide serves as a valuable resource for researchers in organic synthesis, analytical chemistry, and drug development, providing a clear roadmap for the characterization of this and other novel heterocyclic compounds.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 2,6-DIAMINO-3-NITROSOPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism and Biological Effects of Nitropyrene and Related Compounds | Health Effects Institute [healtheffects.org]

The Genesis and Evolution of Diaminopyridines: A Technical Guide

Diaminopyridine derivatives represent a significant class of compounds in medicinal chemistry, with a rich history spanning from foundational synthetic explorations to their establishment as critical therapeutic agents for rare neurological disorders. This technical guide provides an in-depth exploration of their discovery, historical development, and the key experimental work that defined their clinical utility. It is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this important scaffold.

Early Discovery and Foundational Synthesis

The journey of diaminopyridine derivatives began in the mid-20th century with fundamental explorations into pyridine chemistry. The first documented synthesis of a notable derivative, N,N'-diphenylpyridine-2,6-diamine (also known as 2,6-dianilinopyridine), was reported in 1947 by Bernstein, Stearns, Shaw, and Lott.[1] Their work, which focused on the derivatization of 2,6-diaminopyridine, established a foundational synthetic strategy: the reaction of a dihalopyridine with a primary amine.[1] This method remains a fundamental approach in contemporary pyridine chemistry.

Representative Historical Synthetic Protocol

The original synthesis involved the reaction of a 2,6-dihalopyridine with aniline. The following protocol is a representative adaptation based on the principles from the historical literature.[1]

Objective: To synthesize N,N'-diphenylpyridine-2,6-diamine.

Materials:

-

2,6-Dibromopyridine

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

1,4-Dioxane (anhydrous)

Procedure:

-

A reaction vessel is charged with 2,6-dibromopyridine, aniline (2.2 equivalents), potassium carbonate (2.5 equivalents), and a catalytic amount of copper(I) iodide.

-

Anhydrous 1,4-dioxane is added as the solvent.

-

The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a reflux temperature for a specified period (typically 12-24 hours), with reaction progress monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The resulting crude product is purified using column chromatography or recrystallization to yield N,N'-diphenylpyridine-2,6-diamine.

Caption: Foundational synthesis of N-substituted diaminopyridine derivatives.

The Rise of Aminopyridines in Neurology

While early work focused on chemical synthesis, the therapeutic potential of simpler aminopyridine structures emerged in the 1970s. 3,4-diaminopyridine (3,4-DAP), later known as amifampridine, was discovered in Scotland and subsequently investigated for its effects on neuromuscular transmission.[2][3] This marked a pivotal shift from chemical curiosities to potential treatments for debilitating neurological conditions.

Mechanism of Action

The primary therapeutic effect of 3,4-DAP and its analogue 4-aminopyridine (4-AP) stems from their ability to block voltage-gated potassium channels (VGKCs).[4][5] At the neuromuscular junction, this action has a profound effect:

-

Potassium Channel Blockade: By blocking VGKCs on the presynaptic nerve terminal, 3,4-DAP prevents the efflux of potassium ions (K+).[2]

-

Prolonged Depolarization: This blockade prolongs the depolarization phase of the nerve action potential.[3][4]

-

Increased Calcium Influx: The extended depolarization keeps voltage-gated calcium channels (VGCCs) open for a longer duration.[2][4] This is particularly crucial in conditions like Lambert-Eaton Myasthenic Syndrome (LEMS), where autoantibodies target these very channels.[3][6]

-

Enhanced Acetylcholine Release: The resulting increase in presynaptic calcium concentration enhances the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.[4][7]

-

Improved Muscle Contraction: The increased ACh levels lead to a more robust stimulation of postsynaptic muscle fibers, thereby improving muscle strength and function.[3]

It is noteworthy that 3,4-DAP has lower penetration into the brain than 4-AP, resulting in weaker effects on the central nervous system and a more favorable side-effect profile for neuromuscular disorders.[4]

Caption: Mechanism of action of 3,4-diaminopyridine at the neuromuscular junction.

Clinical Validation: Lambert-Eaton Myasthenic Syndrome (LEMS)

The most significant clinical application of a diaminopyridine derivative is the use of 3,4-DAP (amifampridine) for the treatment of LEMS, a rare autoimmune disorder that impairs acetylcholine release.[3] Multiple clinical trials have validated its efficacy and safety.

Summary of Key Clinical Trial Data

The effectiveness of 3,4-DAP has been demonstrated in several prospective, double-blind, placebo-controlled studies. These trials consistently show significant improvements in both muscle strength and electrophysiological markers.

| Study | No. of Patients | Dosage | Primary Outcome Measure | Result |

| Sanders et al. (2000)[8] | 26 | 20 mg, three times daily | Quantitative Myasthenia Gravis (QMG) Score | Statistically significant improvement in QMG score for the 3,4-DAP group compared to placebo.[8] |

| McEvoy et al. (1989)[7] | 12 | Up to 100 mg per day | Muscle Strength & CMAP Amplitude | Muscle strength increased from 70% to 81% of normal in upper extremities. CMAP amplitudes nearly doubled (e.g., 2.9 mV to 5.0 mV in the arm).[7] |

| Anlar et al. (1996)[9] (Congenital Myasthenia) | 16 | Not specified | Clinical Improvement | Clinical improvement was observed in 5 of 11 patients with congenital myasthenia.[9] |

| Muscular Dystrophy Association (2022)[4] | 15 | 10 mg single dose | Repetitive Nerve Stimulation (RNS) Decrement & QMG Score | Significant reduction in RNS decrement (39.25% to 13.67%) and improvement in QMG score (7.67 to 5.67) in the severe patient group.[4] |

Note: CMAP = Compound Muscle Action Potential. A lower QMG score indicates less muscle weakness. A lower RNS decrement indicates improved neuromuscular transmission.

Modern Research and Derivative Development

Research into diaminopyridine derivatives is ongoing, with two primary goals: expanding therapeutic applications and improving the safety and efficacy of existing compounds.

-

Toxicity Reduction: 4-aminopyridine, while effective for conditions like multiple sclerosis, has a notable toxicity profile. Recent efforts have focused on creating peptide derivatives of 4-AP, which have shown a toxicity up to 150 times lower than the parent compound in acute toxicity studies.[10]

-

New Therapeutic Targets: Scientists are synthesizing and evaluating novel series of diaminopyridine derivatives for different biological targets. For example, a series of 2,4-diaminopyridine derivatives was synthesized and evaluated as potential tracers for neuropeptide Y (NPY) Y1 receptors for use in positron emission tomography (PET).[11]

-

Functionalization: The amine position of 4-aminopyridine has been functionalized to form amides, carbamates, and ureas.[12] Notably, methyl and ethyl carbamate derivatives were found to restore conduction in injured spinal cord tissue, representing the first successful derivatization of 4-AP that retained this functional ability.[12]

Caption: A generalized workflow for modern diaminopyridine drug development.

Key Experimental Protocol: In Vitro Conduction Restoration

A critical experimental method used to evaluate novel aminopyridine derivatives is the assessment of their ability to restore electrical conduction in injured nerve tissue. The following is a generalized protocol based on the methodology used for testing 4-aminopyridine derivatives on guinea pig spinal cord tissue.[12]

Objective: To assess the ability of a test compound to restore compound action potential (CAP) conduction in an ex vivo model of spinal cord injury.

Apparatus: A double sucrose gap recording chamber. This chamber allows for the isolation and perfusion of a segment of spinal cord tissue while stimulating and recording electrical activity.

Procedure:

-

Tissue Preparation: A section of the spinal cord is carefully excised from a guinea pig and placed in cold, oxygenated Krebs solution. The dura mater is removed, and the white matter tracts are isolated.

-

Chamber Mounting: The isolated spinal cord segment is mounted in the double sucrose gap chamber. The ends of the tissue are placed in compartments containing Krebs solution for stimulation and recording, while the central portion is bathed in isotonic sucrose to isolate the electrical signals.

-

Baseline Recording: A baseline CAP is recorded by applying a supramaximal stimulus to one end of the tissue and recording the propagated electrical response from the other end.

-

Injury Induction: A compression injury is induced on the central portion of the spinal cord segment using a calibrated instrument to create a consistent and reproducible conduction block.

-

Post-Injury Recording: The CAP is recorded again to confirm the conduction block, evidenced by a significant reduction or complete loss of the signal.

-

Compound Application: The Krebs solution perfusing the tissue is replaced with a solution containing the diaminopyridine derivative at a specific concentration.

-

Functional Assessment: The CAP is monitored and recorded over time (e.g., for 60-90 minutes) to measure any restoration of the conducted signal.

-

Data Analysis: The amplitude of the restored CAP is measured and expressed as a percentage of the original, pre-injury baseline CAP. The effects of different derivatives and concentrations are compared to assess their efficacy.

Conclusion

The history of diaminopyridine derivatives is a compelling narrative of chemical synthesis evolving to meet critical medical needs. From the initial academic synthesis of N,N'-diphenylpyridine-2,6-diamine to the life-changing application of 3,4-diaminopyridine for patients with LEMS, these compounds have proven their therapeutic value. Current research continues to build on this legacy, aiming to refine the properties of these molecules to enhance safety, reduce toxicity, and expand their use to a broader range of neurological and other diseases. The diaminopyridine scaffold, with its versatile chemistry and potent biological activity, is poised to remain a cornerstone of drug discovery and development for the foreseeable future.

References

- 1. benchchem.com [benchchem.com]

- 2. Amifampridine - Wikipedia [en.wikipedia.org]

- 3. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]

- 5. The use of aminopyridines in neurological disorders. | Sigma-Aldrich [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A randomized trial of 3,4-diaminopyridine in Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3,4-diaminopyridine in childhood myasthenia: double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of a series of 2,4-diaminopyridine derivatives as potential positron emission tomography tracers for neuropeptide Y Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Analysis of 3-nitrosopyridine-2,6-diamine: A Computational and Methodological Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 3-nitrosopyridine-2,6-diamine, a molecule of interest in medicinal and materials chemistry. Due to a lack of extensive published theoretical data on this specific compound, this document outlines a robust computational methodology based on established practices for analogous pyridine derivatives. It details proposed protocols for quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the exploration of electronic properties such as HOMO-LUMO energy gaps and molecular electrostatic potential. Furthermore, this whitepaper presents a hypothetical synthesis and characterization workflow. The included data tables, while illustrative, are structured to serve as a template for future empirical and computational findings. Visualizations of the molecular structure and a proposed computational workflow are provided to guide researchers in their investigations of this compound.

Introduction

Pyridine derivatives are a cornerstone in pharmaceutical and materials science research due to their diverse biological activities and versatile chemical properties. The introduction of amino and nitroso functional groups to the pyridine ring, as in the case of this compound, is expected to confer unique electronic and structural characteristics. Theoretical studies are paramount in elucidating these properties at a molecular level, offering insights into reactivity, stability, and potential intermolecular interactions. This guide proposes a comprehensive theoretical investigation of this compound, providing a roadmap for researchers to explore its potential.

Proposed Computational Methodology

A rigorous computational analysis of this compound can be achieved using Density Functional Theory (DFT), a proven method for studying the electronic structure of molecules.

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This can be performed using a widely-used functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum.

Electronic Properties

Key electronic properties can be elucidated through the following analyses:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in determining the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap provides an indication of the molecule's resistance to electronic excitation.

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. This is invaluable for identifying regions susceptible to electrophilic and nucleophilic attack, as well as potential sites for hydrogen bonding.

The proposed computational workflow is depicted in the following diagram:

Hypothetical Data Presentation

The following tables are presented as a template for organizing the results obtained from the proposed computational studies.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C2-N(amino) | [Hypothetical Data] |

| C6-N(amino) | [Hypothetical Data] | |

| C3-N(nitroso) | [Hypothetical Data] | |

| N(nitroso)-O | [Hypothetical Data] | |

| N1-C2 | [Hypothetical Data] | |

| C2-C3 | [Hypothetical Data] | |

| C3-C4 | [Hypothetical Data] | |

| C4-C5 | [Hypothetical Data] | |

| C5-C6 | [Hypothetical Data] | |

| C6-N1 | [Hypothetical Data] | |

| Bond Angles | ∠N1-C2-C3 | [Hypothetical Data] |

| ∠C2-C3-C4 | [Hypothetical Data] | |

| ∠C3-C4-C5 | [Hypothetical Data] | |

| ∠C4-C5-C6 | [Hypothetical Data] | |

| ∠C5-C6-N1 | [Hypothetical Data] | |

| ∠C6-N1-C2 | [Hypothetical Data] | |

| ∠C2-C3-N(nitroso) | [Hypothetical Data] | |

| ∠C3-N(nitroso)-O | [Hypothetical Data] |

Table 2: Calculated Vibrational Frequencies

| Mode | Assignment | Calculated Frequency (cm⁻¹) |

| ν(N-H) stretch | Amino group | [Hypothetical Data] |

| ν(C-H) stretch | Aromatic ring | [Hypothetical Data] |

| ν(N=O) stretch | Nitroso group | [Hypothetical Data] |

| ν(C=C) stretch | Aromatic ring | [Hypothetical Data] |

| δ(N-H) bend | Amino group | [Hypothetical Data] |

Table 3: Electronic Properties

| Property | Value (eV) |

| HOMO Energy | [Hypothetical Data] |

| LUMO Energy | [Hypothetical Data] |

| HOMO-LUMO Energy Gap (ΔE) | [Hypothetical Data] |

| Ionization Potential | [Hypothetical Data] |

| Electron Affinity | [Hypothetical Data] |

| Electronegativity | [Hypothetical Data] |

| Chemical Hardness | [Hypothetical Data] |

Proposed Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound could involve the direct nitrosation of the commercially available 2,6-diaminopyridine.

Materials:

-

2,6-diaminopyridine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

Dissolve 2,6-diaminopyridine in a minimal amount of dilute hydrochloric acid with cooling in an ice bath (0-5 °C).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of 2,6-diaminopyridine hydrochloride.

-

Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

-

The resulting precipitate, this compound, can be collected by vacuum filtration.

-

Wash the product with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain a purified product.

The proposed synthesis is visualized in the following diagram:

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to elucidate the chemical environment of the protons and carbons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (amino, nitroso, and the pyridine ring).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the compound.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Conclusion

This technical guide provides a foundational framework for the theoretical and experimental investigation of this compound. By following the proposed computational and experimental protocols, researchers can systematically elucidate the structural, electronic, and chemical properties of this molecule. The presented data tables and visualizations are intended to serve as a practical resource for organizing and interpreting future research findings. The insights gained from such studies will be crucial in assessing the potential of this compound in drug development and materials science.

reactivity of the nitroso group on a pyridine ring

An In-depth Technical Guide to the Reactivity of the Nitroso Group on a Pyridine Ring

Introduction

Nitroso-substituted heteroaromatic compounds, particularly nitrosopyridines, represent a versatile and highly reactive class of molecules. Characterized by the presence of a nitroso (-N=O) functional group attached to the pyridine core, these compounds are pivotal intermediates in organic synthesis and have garnered significant interest in medicinal chemistry and drug development.[1] The unique electronic properties of the pyridine ring, combined with the electrophilicity and diverse reactivity of the nitroso group, enable a wide array of chemical transformations.

This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, key reactions—such as cycloadditions, nucleophilic and electrophilic substitutions, and redox transformations—and applications of these valuable chemical entities. The content includes structured data tables for easy comparison, detailed experimental protocols for key reactions, and visualizations of reaction pathways and workflows to facilitate a deeper understanding.

Synthesis of Nitrosopyridines

The preparation of nitrosopyridines can be achieved through several synthetic routes. A common and efficient method involves the reaction of oxime derivatives of β-diketones or β-ketoesters with reagents like cyanothioacetamide or cynoacetanilides.[2] Another key strategy is the oxidation of the corresponding aminopyridines or N-hydroxy-pyridines.

Table 1: Selected Synthetic Routes to Nitrosopyridines

| Starting Material | Reagents/Conditions | Product | Reference |

| Oxime of β-diketone | Cyanothioacetamide, refluxed for 3h, acidified with cold dilute HCl. | Nitrosopyridine-2(1H)-thione | [2] |

| Hydroxamic acid | Oxidizing agent (e.g., periodate-based), anhydrous solvent, inert atmosphere, 0 °C to -78 °C. | 2-Nitrosopyridine | [3] |

| Aminopyridine | Oxidizing agents (e.g., Caro's acid, peroxy acids) | Nitrosopyridine | General Method |

Experimental Protocol: Synthesis of 2-Nitrosopyridine via Oxidation

This protocol describes a general method for the in-situ generation and reaction of 2-nitrosopyridine from a hydroxamic acid precursor, a common strategy for its use in subsequent reactions like cycloadditions.[3]

Materials:

-

Hydroxamic acid precursor

-

Diene substrate

-

Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)

-

Oxidizing agent (e.g., Dess-Martin periodinane, tetra-n-butylammonium periodate)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the hydroxamic acid and the diene in the chosen anhydrous solvent within a reaction vessel under an inert atmosphere.[3]

-

Cool the resulting solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.[3]

-

Add the oxidizing agent to the stirred solution in portions to control the reaction rate and temperature.[3]

-

Allow the reaction to stir at the same temperature for the required duration. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Once the reaction is complete, quench the reaction. If a periodate-based oxidant is used, this can be achieved by adding a saturated aqueous solution of sodium thiosulfate.[3]

-

Perform a work-up by extracting the aqueous layer with the reaction solvent. The combined organic layers are then dried, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by chromatography if necessary.[3]

Core Reactivity of the Nitroso Group

The nitroso group's reactivity on a pyridine ring is dominated by its electrophilic nature and its ability to participate in pericyclic reactions.

Cycloaddition Reactions: The Hetero-Diels-Alder Reaction

Nitrosopyridines are exceptional dienophiles for hetero-Diels-Alder reactions, a type of [4+2] cycloaddition that forms heterocyclic six-membered rings known as 1,2-oxazines.[3][4] The electron-deficient nature of the N=O bond allows 2-nitrosopyridine to react swiftly and with high stereoselectivity with electron-rich conjugated dienes.[4] Substituted 2-nitrosopyridines, in particular, exhibit an ideal balance of reactivity and stability, often leading to nearly quantitative yields under mild conditions.[3][4] This high efficiency makes them superior to many aryl and acyl nitroso species for this transformation.[3]

This reactivity is a cornerstone of the "Modular Enhancement of Nature's Diversity" (MEND) strategy, which is used to modify complex, diene-containing natural products to generate diverse chemical libraries for biological screening.[4]

Caption: General workflow for a hetero-Diels-Alder reaction.

Table 2: Hetero-Diels-Alder Reactions of Nitrosopyridines with Natural Products[4]

| Diene Substrate | Nitrosopyridine Reagent | Solvent | Conditions | Yield (%) |

| Thebaine | 6-Methyl-2-nitrosopyridine | CH₂Cl₂ | 0 °C, 10 min | >99 |

| Ergosterol | 2-Nitrosopyridine | CH₂Cl₂ | RT, 10 min | >99 |

| Colchicine | 2-Nitrosopyridine | CH₂Cl₂ | RT, 10 min | >99 |

| Turimycin H3 | 2-Nitrosopyridine | CH₂Cl₂ | RT, 10 min | >99 |

| Reductiomycin | 2-Nitrosopyridine | CH₂Cl₂ | RT, 10 min | >99 |

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, especially when substituted with strong electron-withdrawing groups. The nitroso group, similar to the well-studied nitro group, is a powerful electron-withdrawing substituent that activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the ortho and para positions relative to the nitroso group.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer-type adduct.[5] Aromaticity is then restored by the departure of a leaving group from the same carbon.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution on the pyridine ring is generally difficult. The nitrogen atom's electronegativity reduces the ring's electron density, deactivating it towards attack by electrophiles.[6] Furthermore, under the strongly acidic conditions often required for SEAr reactions (e.g., nitration), the pyridine nitrogen is protonated, which strongly deactivates the ring.[6]

The presence of an additional electron-withdrawing nitroso group further deactivates the ring, making electrophilic substitution even more challenging. If a reaction does occur, it is directed to the meta position (C3 or C5) relative to the ring nitrogen and the nitroso group, as these positions are the least deactivated.

Caption: Deactivating effect of the nitroso group in SEAr.

Reduction and Oxidation Reactions

The nitroso group is redox-active and can be readily transformed into other nitrogen-containing functional groups, providing synthetic pathways to aminopyridines and nitropyridines.

-

Reduction: The nitroso group can be reduced to an amino group (-NH₂) using various reducing agents. Standard methods include catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with metals in acidic media (e.g., Sn/HCl).[7]

-

Oxidation: The nitroso group can be oxidized to the corresponding nitro group (-NO₂) using common oxidizing agents such as hydrogen peroxide, peroxy acids, or chromium-based reagents.[8]

Table 3: Common Redox Reactions of the Nitroso Group

| Transformation | Reagent(s) | Product Functional Group |

| Reduction | Sn/HCl, H₂/Pd-C, NaBH₄ | Amino (-NH₂) |

| Oxidation | H₂O₂, m-CPBA, CrO₃ | Nitro (-NO₂) |

Experimental Protocol: Reduction of a Nitrosopyridine to an Aminopyridine

This protocol outlines a general procedure for the reduction of a nitrosopyridine using tin and hydrochloric acid.

Materials:

-

Nitrosopyridine derivative

-

Granulated Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl acetate or other suitable organic solvent

Procedure:

-

In a round-bottom flask, suspend the nitrosopyridine derivative in a minimal amount of ethanol or water.

-

Add granulated tin to the suspension (typically 2-3 molar equivalents).

-

Slowly add concentrated HCl to the stirred mixture. The reaction is often exothermic and may require cooling in an ice bath.

-

After the initial reaction subsides, heat the mixture at reflux for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a concentrated NaOH solution until the solution is strongly basic (pH > 10). This will precipitate tin salts.

-

Filter the mixture to remove the tin hydroxides.

-

Extract the aqueous filtrate multiple times with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the aminopyridine product.

Applications in Medicinal Chemistry and Drug Development

The unique reactivity of nitrosopyridines makes them valuable tools in the pharmaceutical sciences.

-

Derivatization of Natural Products: As demonstrated in their use in hetero-Diels-Alder reactions, nitrosopyridines provide a robust method for functionalizing complex molecules like natural products.[4] This allows for the rapid generation of new chemical entities with potentially novel biological activities.

-

Bioconjugation: The ability of nitroso compounds to participate in selective transformations makes them of growing interest for the chemical modification of biomolecules.[3]

-

Bioactive Scaffolds: Pyridine derivatives, including nitroso- and nitro-containing compounds, are present in numerous biologically active molecules and drugs. They are investigated for a wide range of therapeutic applications, including anticancer, antibacterial, and antiparasitic agents.[1][9]

-

Nitric Oxide (NO) Donors: Heterocyclic compounds containing N-O bonds are being explored as potential nitric oxide (NO) donors.[10] NO is a crucial signaling molecule in the cardiovascular system, and compounds that can release it under physiological conditions have significant therapeutic potential.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. answers.com [answers.com]

- 8. issuhub.com [issuhub.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 3-nitrosopyridine-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrosopyridine-2,6-diamine is a pyridine derivative of interest in chemical and pharmaceutical research. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing from available data. Due to the limited publicly accessible experimental data, some properties are presented as predicted values and should be considered with appropriate caution. This document aims to consolidate the existing information to support further research and development efforts involving this compound.

Chemical Identity and Physical Properties

This compound, with the CAS number 89323-10-4, is a red-brown powder[1][2]. Its fundamental chemical and physical characteristics are summarized in the table below. It is important to note that while the melting point has been experimentally determined, other values such as boiling point, density, refractive index, and pKa are currently based on estimations and require experimental verification.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | (6-amino-3-nitroso-2-pyridyl)amine; 2,6-diamino-3-nitrosopyridine; pyridine, 2,6-diamino-3-nitroso- | [1] |

| CAS Number | 89323-10-4 | [1][3] |

| Molecular Formula | C₅H₆N₄O | [1][3][4] |

| Molecular Weight | 138.13 g·mol⁻¹ | [1][4] |

| Appearance | Red-brown powder | [1][2] |

| Melting Point | 260-266 °C | [1][2] |

| Boiling Point | 253.51°C (rough estimate) | [2] |

| Density | 1.3577 (rough estimate) | [2] |

| Refractive Index | 1.8300 (estimate) | [2] |

| pKa | 2.57±0.50 (Predicted) | [2] |

Spectral Data

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To determine the number and types of hydrogen atoms in the molecule and their connectivity.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To identify the number and types of carbon atoms.

-

IR (Infrared) Spectroscopy: To identify the functional groups present in the molecule, such as N-H (amines), C=C and C=N (aromatic ring), and N=O (nitroso group).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

While specific spectra for the target compound are unavailable, data for structurally related compounds can provide some reference. For instance, the IR spectrum of a related compound, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitropyridine, has been documented[5]. Similarly, ¹³C NMR data for 2,6-diamino-3,5-dinitro-pyridine is available[6].

Experimental Protocols

Synthesis

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely published. However, general synthetic strategies for related aminopyridines and nitropyridines can provide insights into potential synthetic routes.

A plausible approach could involve the nitrosation of the parent compound, 2,6-diaminopyridine. The nitrosation of aromatic amines is a well-established reaction, typically carried out using a source of nitrous acid, such as sodium nitrite in an acidic medium.

Safety Information

This compound is classified as an irritant. The risk codes associated with this compound are R36/37/38, indicating that it is irritating to the eyes, respiratory system, and skin.[1] Standard safety precautions, including the use of suitable protective clothing, gloves, and eye/face protection, are recommended when handling this chemical.[1] In case of contact with eyes, immediate rinsing with plenty of water and seeking medical advice is advised.[1]

Conclusion

This compound is a chemical compound with established basic physical properties but a significant lack of detailed experimental data, particularly in the areas of spectroscopy, synthesis protocols, and biological activity. The information presented in this guide is based on the limited available data and estimations. Further experimental work is required to fully characterize this molecule and to explore its potential applications in research and drug development. The structural features of this compound suggest that it may possess interesting biological properties worthy of investigation.

References

- 1. 2,6-Diamino-3-nitrosopyridine | CAS 89323-10-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 2,6-DIAMINO-3-NITROSOPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. capotchem.cn [capotchem.cn]

- 4. 2,6-DIAMINO-3-NITROSOPYRIDINE , 99.00% , 89323-10-4 - CookeChem [cookechem.com]

- 5. Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

Preliminary Investigation of 3-Nitrosopyridine-2,6-diamine Bioactivity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of the bioactivity of 3-nitrosopyridine-2,6-diamine. A comprehensive review of existing literature reveals a significant gap in direct biological activity data for this specific compound. The primary role of this compound, as documented in available research, is that of a chemical intermediate in the synthesis of more complex heterocyclic structures, notably quinoxaline derivatives. These derivatives, in contrast, exhibit a broad and well-documented spectrum of pharmacological activities.

This document will first summarize the limited available information on this compound itself. The subsequent and main focus will be a detailed exploration of the bioactivity of quinoxaline derivatives, providing a potential, albeit indirect, context for the utility of its precursor. This includes a review of their antimicrobial, antifungal, anticancer, and anti-inflammatory properties, supported by data from various studies.

This compound: Current Knowledge

Searches of scientific databases and patent literature yield minimal information regarding the intrinsic biological activity of this compound. It is consistently referenced as a precursor molecule in organic synthesis. Its chemical structure, featuring amino and nitroso groups on a pyridine ring, suggests potential for various chemical reactions and interactions, but dedicated studies to elucidate its pharmacological profile are not publicly available.

Bioactivity of Quinoxaline Derivatives: An Indirect Perspective

Quinoxaline derivatives, which can be synthesized from this compound, represent a significant class of heterocyclic compounds with a wide array of biological activities.[1][2][3][4][5][6] The flexible structure of the quinoxaline scaffold allows for the development of novel therapeutic agents.[7]

Antimicrobial and Antifungal Activity

A substantial body of research highlights the potent antimicrobial and antifungal properties of quinoxaline derivatives.[1][2][3][8] These compounds have been shown to be effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][8]

Table 1: Summary of Antimicrobial Activity of Selected Quinoxaline Derivatives

| Compound Class | Target Organism(s) | Activity/Endpoint | Reference |

| 2-hydroxy-3-methylquinoxaline derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Antibacterial activity (disc diffusion) | [3] |

| Substituted quinoxalines | Acidovorax citrulli, Rhizoctonia solani | Antibacterial and antifungal activity (in vitro) | [8] |

| Quinoxalinone derivatives | Various bacteria and fungi | Minimal Inhibitory Concentration (MIC) | [2] |

Other Pharmacological Activities

Beyond their antimicrobial effects, quinoxaline derivatives have demonstrated a range of other significant pharmacological activities. These include anticancer, antiviral, anti-inflammatory, and antidepressant properties.[1][2][4][5][6] The diverse bioactivities underscore the importance of the quinoxaline scaffold in medicinal chemistry.[4][5]

Experimental Protocols: Synthesis of Quinoxaline Derivatives

While specific experimental protocols for assessing the bioactivity of this compound are unavailable due to the lack of primary research, the synthesis of bioactive quinoxaline derivatives from related starting materials is well-documented. A general synthetic scheme involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

General Synthetic Protocol for Quinoxaline Derivatives:

-

Starting Materials: An appropriately substituted o-phenylenediamine and a 1,2-dicarbonyl compound (e.g., glyoxal or a substituted derivative).

-

Reaction Conditions: The condensation reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be heated to facilitate the reaction.

-

Workup and Purification: After the reaction is complete, the product is typically isolated by filtration or extraction. Purification is often achieved by recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and subsequent screening of quinoxaline derivatives.

Signaling Pathways Implicated in Quinoxaline Bioactivity

The mechanisms of action for the diverse bioactivities of quinoxaline derivatives are varied. In the context of anti-inflammatory effects, some derivatives have been shown to inhibit key inflammatory modulators.

The following diagram depicts a simplified signaling pathway that can be targeted by anti-inflammatory compounds.

Conclusion and Future Directions